4-(Bromomethyl)-4-methyloxane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-4-methyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVXBTYXHHPSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262410-27-4 | |
| Record name | 4-(bromomethyl)-4-methyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Solubility Landscape of 4-(Bromomethyl)-4-methyloxane: A Technical Guide for Researchers
For Immediate Release
Introduction: The Significance of Solubility in Drug Development
The journey of a potential drug molecule from the laboratory to the clinic is fraught with challenges, with solubility being a primary hurdle. The bioavailability and efficacy of a therapeutic agent are intrinsically linked to its ability to dissolve in physiological fluids and relevant solvent systems used during synthesis and formulation.[1] The incorporation of halogen atoms, such as bromine, into a molecular structure is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and target binding affinity.[2] 4-(Bromomethyl)-4-methyloxane, with its cyclic ether (oxane) backbone and a reactive bromomethyl group, presents a scaffold of interest for the synthesis of novel chemical entities. Understanding its solubility profile is paramount for its successful application.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The structure of this compound features both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Characteristics: The oxygen atom in the oxane ring and the bromine atom introduce polarity to the molecule. The ether oxygen can act as a hydrogen bond acceptor, while the carbon-bromine bond possesses a dipole moment. These features suggest potential solubility in polar aprotic solvents.
-
Non-Polar Characteristics: The cyclohexane-like ring and the methyl group contribute to the non-polar character of the molecule. This suggests that the compound will also exhibit solubility in non-polar and weakly polar organic solvents.
Based on these structural attributes, we can predict the following solubility trends:
-
High Solubility: Expected in moderately polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. These solvents can engage in dipole-dipole interactions and, in the case of THF, hydrogen bonding with the ether oxygen.
-
Moderate Solubility: Likely in non-polar aromatic solvents like toluene and benzene, as well as in lower alcohols such as methanol and ethanol. In alcohols, the solubility will be a balance between the non-polar interactions with the alkyl chain and the potential for hydrogen bonding.
-
Low to Negligible Solubility: Predicted in highly polar protic solvents like water and in very non-polar aliphatic hydrocarbon solvents like hexane and pentane. The energetic cost of disrupting the strong hydrogen bonding network of water for a molecule with significant non-polar surface area would be high. Conversely, the polar functionalities of this compound would limit its interaction with purely non-polar alkanes.
These predictions are informed by the general behavior of similar brominated and cyclic ether-containing molecules.[3][4][5]
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of this compound, the following equilibrium solubility method should be employed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.[6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.
-
Sample Preparation: To a series of vials, add an excess amount of this compound. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted samples onto the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
Calculation of Solubility: Calculate the solubility of this compound in the tested solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |
| Hexane | 0.1 | Experimental Value |
| Toluene | 2.4 | Experimental Value |
| Dichloromethane | 3.1 | Experimental Value |
| Diethyl Ether | 2.8 | Experimental Value |
| Tetrahydrofuran | 4.0 | Experimental Value |
| Ethyl Acetate | 4.4 | Experimental Value |
| Acetone | 5.1 | Experimental Value |
| Acetonitrile | 5.8 | Experimental Value |
| Ethanol | 4.3 | Experimental Value |
| Methanol | 5.1 | Experimental Value |
| Water | 10.2 | Experimental Value |
The relationship between solvent polarity and the solubility of this compound can be visualized to identify trends.
Figure 2: Predicted relationship between solvent polarity and the solubility of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical framework and a detailed experimental protocol for assessing the solubility of this compound in a range of organic solvents. By understanding the interplay of its structural features and the properties of the solvent, researchers can make informed decisions regarding its use in synthesis, purification, and formulation. The provided experimental workflow offers a robust method for obtaining reliable and reproducible solubility data. Future work should focus on the experimental execution of this protocol to generate a comprehensive, publicly available dataset for this compound, thereby facilitating its broader application in the scientific community.
References
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Cheméo. (n.d.). Chemical Properties of 1-Bromo-4-methylhexane. Retrieved from [Link]
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PubChem. (n.d.). 4-(Bromomethyl)-4-fluorooxane. Retrieved from [Link]
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RSC. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Faculty of Pharmacy, Universiti Teknologi MARA. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. Retrieved from [Link]
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Pharmacia. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Retrieved from [Link]
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PubChem. (n.d.). 4-(Bromomethyl)-2-methylhexane. Retrieved from [Link]
-
PubChem. (n.d.). 4-(bromomethyl)-4-[(methylsulfanyl)methyl]oxane. Retrieved from [Link]
- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
-
Journal of Drug Delivery and Therapeutics. (2021). Role of chemistry in drug discovery and drug design. Retrieved from [Link]
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ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
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IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. Retrieved from [Link]
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Michigan State University. (n.d.). Chapter 11 Intermolecular Forces. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-4-methyloctane. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 4.2 Intermolecular Forces. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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-
College of Saint Benedict & Saint John's University. (n.d.). structure & properties: intermolecular attractions. Retrieved from [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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reactivity of the bromomethyl group in 4-(Bromomethyl)-4-methyloxane
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)-4-methyloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in this compound. As a Senior Application Scientist, this document synthesizes fundamental principles of organic chemistry with practical insights into the reaction mechanisms, steric and electronic influences, and synthetic utility of this unique heterocyclic compound. We will explore the nuanced interplay of the oxane ring and the quaternary carbon center on the reactivity of the primary bromide, offering predictive insights for its application in complex molecule synthesis. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science.
Introduction: Structural and Electronic Landscape
This compound is a saturated heterocyclic compound featuring a six-membered oxane ring. The key reactive site is the primary bromomethyl group attached to a quaternary carbon at the 4-position. This structural arrangement, analogous to a neopentyl halide, is pivotal in dictating its chemical behavior.
The presence of the ether oxygen in the oxane ring introduces a significant electronic element. Its lone pairs can influence the molecule's conformation and potentially participate in neighboring group effects, although direct participation in reactions at the C4-position is unlikely due to the distance. The overall inductive effect of the oxygen atom is electron-withdrawing, which can have a minor influence on the electron density around the reactive center.
However, the most dominant feature governing the reactivity of this compound is the steric hindrance imposed by the quaternary carbon. This "neopentyl-like" structure severely impedes the backside attack required for a classical S(_N)2 reaction mechanism.[1][2]
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution is a cornerstone of organic synthesis, and the bromomethyl group is a prime handle for such transformations.[3] However, the steric environment around the electrophilic carbon in this compound complicates this seemingly straightforward reaction.
The Sterically Hindered S(_N)2 Pathway
The bimolecular nucleophilic substitution (S(_N)2) reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry.[4] For primary alkyl halides, this is typically a favored pathway. However, in the case of this compound, the bulky methyl group and the oxane ring create significant steric hindrance around the methylene carbon bearing the bromine atom.[2][5] This steric congestion makes it difficult for nucleophiles to approach the electrophilic carbon, significantly slowing down the rate of S(_N)2 reactions.[6]
Despite the hindrance, S(_N)2 reactions can still occur, particularly with small, potent nucleophiles and under forcing conditions (e.g., elevated temperatures).
The Potential for S(_N)1 and Rearrangement
Given the difficulty of the S(_N)2 pathway, an S(_N)1 mechanism might be considered. This pathway involves the formation of a carbocation intermediate.[7] However, the formation of a primary carbocation is highly unfavorable. A 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation is a possibility, but this would lead to rearranged products, which may not be the desired outcome. The polarity of the solvent will play a crucial role here, with polar protic solvents favoring an S(_N)1 pathway.
Elimination Reactions: A Competing Pathway
Elimination reactions often compete with nucleophilic substitutions, especially in the presence of strong, bulky bases.[8] For this compound, the presence of β-hydrogens on the oxane ring allows for the possibility of an E2 elimination.
The E2 Mechanism and Zaitsev's Rule
The bimolecular elimination (E2) reaction is a concerted process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond.[9][10] In this case, the β-hydrogens are on the C3 and C5 positions of the oxane ring.
According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product.[10] However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to the easier accessibility of the less hindered β-hydrogens.
Practical Synthetic Applications and Considerations
The unique reactivity profile of this compound makes it a valuable building block for introducing a sterically encumbered oxane moiety into a molecule.
Synthesis of Ethers and Thioethers
Despite the slow reaction rates, S(_N)2 reactions with alkoxides and thiolates can be achieved to form the corresponding ethers and thioethers. These reactions may require higher temperatures and longer reaction times.
| Nucleophile | Product | Reaction Conditions | Expected Rate |
| RO⁻ | Ether | NaH, ROH, THF, reflux | Slow |
| RS⁻ | Thioether | NaH, RSH, DMF, 60°C | Moderate |
| CN⁻ | Nitrile | NaCN, DMSO, 100°C | Slow |
| N₃⁻ | Azide | NaN₃, DMF, 80°C | Moderate |
Grignard Reagent Formation and Subsequent Reactions
The bromide can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Experimental Protocols
Protocol for S(_N)2 Reaction with Sodium Azide
Objective: To synthesize 4-(azidomethyl)-4-methyloxane.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of this compound in DMF, add sodium azide.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for E2 Elimination with Potassium tert-Butoxide
Objective: To synthesize 4-methylene-4-methyloxane.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (2.0 eq)
-
tert-Butanol
-
Water
-
Pentane
Procedure:
-
Dissolve this compound in tert-butanol.
-
Add potassium tert-butoxide portion-wise at room temperature.
-
Stir the reaction mixture at 50°C for 12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction and quench with water.
-
Extract the product with pentane (3x).
-
Wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
Conclusion
The reactivity of the bromomethyl group in this compound is dominated by the steric hindrance of the adjacent quaternary carbon. This leads to slow S(_N)2 reaction rates and creates a competition with elimination and potential rearrangement pathways. A thorough understanding of these competing factors is essential for the successful application of this building block in organic synthesis. By carefully selecting nucleophiles, bases, and reaction conditions, chemists can effectively utilize this compound to introduce the unique 4-methyl-4-oxane motif into complex molecules, a valuable strategy in the design of novel therapeutics and materials.
References
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- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
-
Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link][1]
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Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. [Link][9]
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CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. [Link][3]
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Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. [Link][8]
-
Reddit. (2023, May 28). I need help with this organic reaction, I've tried to look for explanations for hours and couldn't find a definitive answer. [Link][4]
-
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Methodological & Application
Strategic N-Alkylation of Heterocycles with 4-(Bromomethyl)-4-methyloxane for Novel Drug Discovery Scaffolds
An Application Note and Protocol Guide:
This guide provides a comprehensive overview and detailed protocols for the N-alkylation of heterocycles using the novel reagent, 4-(bromomethyl)-4-methyloxane. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with a versatile building block for creating new molecular entities with potentially enhanced pharmacokinetic profiles.
Introduction: The Imperative of N-Alkylation in Modern Drug Discovery
N-alkylated heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic introduction of alkyl groups onto a heterocyclic nitrogen atom can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.[3] Traditional alkylating agents, while effective, often lack features that can be leveraged for further molecular elaboration or to confer favorable drug-like properties.
The oxane (tetrahydropyran) moiety is a recognized "magic scaffold" in drug design, often introduced to improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a lead compound. Its saturated, non-planar structure can also enable favorable interactions with biological targets. This guide focuses on the application of this compound, a reagent that combines the reactivity of a primary alkyl bromide with the beneficial properties of a substituted oxane ring, for the N-alkylation of a diverse range of heterocycles.
The Alkylating Reagent: this compound
2.1. Structure and Unique Attributes
This compound is a valuable synthetic building block that introduces a methyl-substituted oxane ring onto a nitrogen-containing heterocycle. The presence of the gem-dimethyl group can impart steric effects that may influence reaction regioselectivity and the conformational preferences of the final product. The primary bromide offers a good balance of reactivity and stability for SN2 reactions.
2.2. Plausible Synthesis of this compound
While not commercially ubiquitous, this compound can be synthesized in a multi-step sequence starting from readily available materials. A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway for this compound.
Reaction Mechanism and Controlling Factors
The N-alkylation of heterocycles with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the heterocycle acts as the nucleophile, attacking the electrophilic methylene carbon of the alkylating agent and displacing the bromide leaving group.
Caption: Generalized SN2 mechanism for N-alkylation.
Several factors influence the outcome of this reaction:
-
Nucleophilicity of the Heterocycle: The inherent basicity and steric environment of the nitrogen atom in the heterocycle play a crucial role. Electron-rich heterocycles react more readily.
-
Choice of Base: A suitable base is required to deprotonate the N-H bond of the heterocycle, thereby increasing its nucleophilicity. The strength of the base should be matched to the pKa of the heterocycle. Common bases include potassium carbonate (K₂CO₃) for more acidic heterocycles and sodium hydride (NaH) for less acidic ones.[4]
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is typically employed to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction rate can be increased by heating. However, excessive heat may lead to side reactions and decomposition.
-
Regioselectivity: For unsymmetrical heterocycles like certain pyrazoles or imidazoles, the alkylation can occur at different nitrogen atoms. The regioselectivity is influenced by steric hindrance and the electronic effects of substituents on the heterocyclic ring.[5]
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of common heterocycles with this compound. Researchers are encouraged to optimize these conditions for their specific substrates.
Protocol 1: N-Alkylation of Imidazole using Potassium Carbonate
This method is suitable for relatively acidic heterocycles.
Materials:
-
Imidazole (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and heating mantle
Procedure:
-
To a clean, dry round-bottom flask, add imidazole and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of Pyrazole using Sodium Hydride
This protocol is designed for less acidic heterocycles that require a stronger base.
Materials:
-
Pyrazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole and anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Caption: General experimental workflow for N-alkylation.
Data Presentation and Characterization
The successful synthesis of the N-alkylated heterocycle should be confirmed by standard analytical techniques.
Table 1: Hypothetical Reaction Conditions and Yields for Various Heterocycles
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | K₂CO₃ | DMF | 70 | 6 | 85 |
| 4-Nitroimidazole | K₂CO₃ | MeCN | 60 | 4 | 92 |
| Pyrazole | NaH | THF | RT | 12 | 78 |
| 3,5-Dimethylpyrazole | NaH | THF | RT | 12 | 81 |
| Benzimidazole | K₂CO₃ | DMF | 80 | 8 | 88 |
| Indazole | Cs₂CO₃ | DMF | 80 | 10 | 75 (N1:N2 ratio) |
Characterization of a Hypothetical Product: 1-((4-Methyl-oxane-4-yl)methyl)-1H-imidazole
-
¹H NMR (400 MHz, CDCl₃) δ: 7.58 (s, 1H), 7.08 (s, 1H), 6.95 (s, 1H), 3.98 (s, 2H), 3.65 (t, J = 4.8 Hz, 4H), 1.62 (t, J = 4.8 Hz, 4H), 1.05 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 137.2, 129.5, 119.8, 67.8, 55.2, 38.1, 34.5, 22.1.
-
HRMS (ESI): Calculated for C₁₀H₁₇N₂O⁺ [M+H]⁺: 181.1335, Found: 181.1338.
For unambiguous determination of the site of alkylation in unsymmetrical heterocycles, advanced NMR techniques such as ¹H-¹⁵N HMBC can be invaluable.[6]
Troubleshooting
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents, insufficient base, low temperature | Use freshly dried solvents and anhydrous reagents. Increase the amount of base or switch to a stronger base. Increase the reaction temperature. |
| Formation of multiple products | Competing N-alkylation at different sites (regioisomers), O-alkylation | Modify reaction conditions (solvent, temperature, base) to favor one regioisomer. For potential O-alkylation, use ¹H-¹⁵N HMBC for structural confirmation.[6] |
| Starting material remains | Insufficient reaction time or temperature, poor nucleophilicity of the heterocycle | Increase reaction time and/or temperature. Use a stronger base to enhance nucleophilicity. |
| Difficult purification | Close polarity of product and starting material | Optimize the mobile phase for column chromatography. Consider derivatization of the starting material or product to alter polarity. |
Safety and Handling
Alkylating agents such as this compound are potentially hazardous and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the reagent in a well-ventilated fume hood.[7]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8]
-
Waste Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
The N-alkylation of heterocycles with this compound represents a valuable synthetic strategy for the generation of novel chemical entities for drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this versatile building block in their own research endeavors. The introduction of the substituted oxane moiety can lead to compounds with improved physicochemical properties, ultimately accelerating the path from hit to lead and beyond.[3]
References
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
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ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]
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Sánchez-Migallón, A. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
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MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
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ACS Publications. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Retrieved from [Link]
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ResearchGate. (2003). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
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National Institutes of Health. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]
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ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
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ResearchGate. (n.d.). N‐Alkyl‐N‐Aryl Heterocycles: Importance, Synthesis, and Contribution of Metallaphotoredox Catalysis. Retrieved from [Link]
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University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
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MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]
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ResearchGate. (n.d.). Organic synthesis provides opportunities to transform drug discovery | Request PDF. Retrieved from [Link]
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Airgas. (2025). Methyl Bromide Safety Data Sheet. Retrieved from [Link]
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Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]
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Astex Pharmaceuticals. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]
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Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
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Amazon AWS. (2025). N1-Selective Methylation of Pyrazoles via - Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
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PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
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ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
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Catalytic Coupling with 4-(Bromomethyl)-4-methyloxane: An Application Guide for Researchers
Introduction: The Strategic Importance of the Oxetane Moiety in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can confer a range of desirable physicochemical properties, including improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. The unique bond angles and electronic properties of the oxetane scaffold can also lead to favorable interactions with biological targets, ultimately improving potency and selectivity. 4-(Bromomethyl)-4-methyloxane is a key building block for introducing this beneficial moiety into complex molecules. This guide provides a comprehensive overview of the catalytic conditions for coupling this versatile reagent, with a focus on practical applications and the underlying mechanistic principles that govern these transformations.
Core Coupling Strategies: A Mechanistic Overview
The reactivity of this compound is primarily centered on the C(sp³)-Br bond. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.[1][2][3] The general catalytic cycle for many of these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Visualizing the Core Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these reactions.[6][7] Ligands, in particular, play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction.[8][9]
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[5][10][11] This reaction is widely used in pharmaceutical and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[12][13]
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
-
Catalyst: Palladium(0) complexes are the active catalysts. Often, a stable Pd(II) precatalyst, such as Pd(OAc)₂, is used and is reduced in situ to Pd(0).
-
Ligand: Phosphine ligands are commonly employed. The choice of ligand can influence the rate of oxidative addition and reductive elimination. For sterically hindered substrates, bulky and electron-rich ligands like SPhos or XPhos can be beneficial.
-
Base: A base is essential for the transmetalation step.[14] It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A variety of organic solvents can be used, often with the addition of water.[12] Common solvent systems include toluene/water, dioxane/water, and THF/water. The solvent choice can impact the solubility of the reagents and the stability of the catalyst.[6]
Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane | 100 | Moderate | [15] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80 | High | [16] |
| Thiophene-3-boronic acid | [Pd(allyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2.0) | THF | 60 | Good | [16] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.2 equiv).[15]
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18]
Mechanistic Insight: The Dual Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle, similar to that of the Suzuki coupling, and a copper cycle. The copper acetylide, formed in the copper cycle, acts as the transmetalating agent in the palladium cycle.[19]
Visualizing the Sonogashira Coupling Mechanism
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Data Presentation: Key Parameters for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT | High | [17] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2.0) | Toluene | 50 | Good | [18] |
| 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ (2.0) | DMF | 80 | Moderate | [20] |
Experimental Protocol: Copper-Free Sonogashira Coupling
Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous for substrates that are sensitive to copper.[19]
-
Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and a suitable base such as Cs₂CO₃ (2.0 equiv).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(t-Bu)₃).[17]
-
Solvent: Add a polar aprotic solvent like DMF.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed.
-
Work-up and Purification: Follow a standard aqueous work-up procedure, followed by purification by column chromatography.
Kumada Coupling: Utilizing Grignard Reagents
The Kumada coupling reaction provides a powerful means of forming C-C bonds by reacting an organohalide with a Grignard reagent, catalyzed by a nickel or palladium complex.[21][22]
Critical Considerations for Kumada Coupling
-
β-Hydride Elimination: A significant challenge in coupling reactions with alkyl halides containing β-hydrogens is the potential for β-hydride elimination, which leads to the formation of an alkene byproduct.[21]
-
Ligand Choice: The use of specific ligands, such as Xantphos, can minimize undesired β-hydride elimination. The large bite angle of such ligands is thought to disfavor the conformation required for this side reaction.[21][22]
Data Presentation: Conditions for Kumada Coupling of Benzylic Bromides
| Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylmagnesium bromide | PdCl₂(dppf) (3) | - | THF | RT | Good | [21] |
| Vinylmagnesium bromide | NiCl₂(dppf) (5) | - | THF | 0 | Moderate | [23] |
| Isopropylmagnesium chloride | Pd(OAc)₂ (2) | Xantphos (4) | THF | RT | Good | [21][22] |
Experimental Protocol: Kumada Coupling with Phenylmagnesium Bromide
-
Inert Atmosphere: All steps must be performed under a strictly inert atmosphere due to the high reactivity of Grignard reagents.
-
Catalyst and Ligand: In a dry flask, dissolve the palladium catalyst and ligand (if used) in anhydrous THF.
-
Substrate Addition: Add a solution of this compound in THF to the catalyst mixture.
-
Grignard Addition: Cool the reaction mixture to 0 °C and slowly add the Grignard reagent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the product with an organic solvent, followed by drying, concentration, and purification.
Photoredox Catalysis: A Mild and Modern Approach
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging C-C bonds under mild conditions.[24][25] This methodology often utilizes a photocatalyst, such as an iridium or ruthenium complex, in conjunction with a nickel co-catalyst to couple alkyl bromides with a variety of partners.[24][26]
The Power of Dual Catalysis
In this dual catalytic system, the excited photocatalyst initiates a single-electron transfer (SET) process, generating a radical intermediate from the alkyl bromide.[24] This radical then engages with the nickel catalyst to proceed through a cross-coupling cycle.
Visualizing the Ni/Photoredox Dual Catalytic Cycle
Caption: A plausible dual catalytic cycle for Ni/photoredox cross-coupling.
Data Presentation: Representative Conditions for Photoredox Coupling
| Coupling Partner | Photocatalyst (mol%) | Ni Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Yield (%) | Reference |
| 4-Methoxy-phenylboronic acid | Ir(ppy)₃ (1) | NiCl₂·glyme (5) | dtbbpy (5) | K₂CO₃ | DMA | Good | [24] |
| Potassium trifluoro(phenyl)borate | Ru(bpy)₃(PF₆)₂ (2) | NiBr₂·diglyme (10) | bipy (10) | Cs₂CO₃ | DMF | High | [25] |
| Triethylamine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.5) | - | - | - | CH₃CN | Moderate | [26] |
Experimental Protocol: General Procedure for Ni/Photoredox Coupling
-
Degassing: Prepare a solution of the coupling partners, photocatalyst, nickel catalyst, ligand, and base in a suitable solvent. Degas the solution thoroughly by sparging with an inert gas for 15-30 minutes.
-
Irradiation: Place the reaction vessel in front of a suitable light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by an appropriate analytical technique. Once complete, perform a standard aqueous work-up.
-
Purification: Purify the product by column chromatography.
Conclusion: Enabling Innovation in Drug Discovery
This compound is a versatile and valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of the catalytic conditions for its coupling is essential for researchers in drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for the efficient and strategic incorporation of the 4-methyloxetane motif into a diverse range of molecular scaffolds.
References
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López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]
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Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling. Accounts of Chemical Research, 49(7), 1429–1439. [Link]
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Request PDF. (n.d.). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. ResearchGate. [Link]
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Gueiffier, A., et al. (2013). Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 18(7), 7930-7945. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Yao, T., et al. (2011). Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides. Organic & Biomolecular Chemistry, 9(14), 5146-5151. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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ResearchGate. (2020). (PDF) C(sp)−C(sp) Cross‐Coupling of Alkyl Bromides and Ethers Mediated by Metal and Visible Light Photoredox Catalysis. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (n.d.). Aqueous Suzuki couplings mediated by a hydrophobic catalyst. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed Central. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
ACS Publications. (2017). Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. [Link]
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DSpace@MIT. (2009). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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YouTube. (2022). Suzuki Coupling Mechanism. [Link]
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YouTube. (2025). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. [Link]
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PubMed Central. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
RSC Publishing. (2024). Iridium(III)-catalyzed photoredox cross-coupling of alkyl bromides with trialkyl amines: access to α-alkylated aldehydes. [Link]
-
PubMed Central. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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Chemistry. (2014). Cross-Coupling Reactions. [Link]
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HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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LinkedIn. (2025). Role of palladium catalyst in cross-coupling reactions. [Link]
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ResearchGate. (2025). Transition Metal Catalyzed Organometallic Reactions that Have Revolutionized Organic Synthesis. [Link]
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PubMed Central. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. [Link]
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ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
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ResearchGate. (n.d.). Fe-Catalyzed Coupling of Propargyl Bromiides and Alkyl Grignard Reagents. [Link]
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MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. [Link]
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NIH. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]
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ResearchGate. (n.d.). Alkyl Carbon–Carbon Bond Formation by Nickel/Photoredox Cross‐Coupling. [Link]
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Europe PMC. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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ScienceDirect. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. [Link]
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Troubleshooting & Optimization
Navigating the Challenges of 4-(Bromomethyl)-4-methyloxane: A Technical Guide to Minimizing E2 Elimination
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-4-methyloxane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges associated with this sterically hindered primary alkyl halide. Our goal is to empower you to minimize the often-competing E2 elimination pathway and maximize your yield of the desired SN2 substitution product.
The Challenge: Steric Hindrance at the β-Position
This compound, while a primary bromide, presents a significant synthetic hurdle due to the quaternary carbon atom adjacent to the electrophilic carbon. This "neopentyl-like" structure creates substantial steric hindrance, which can dramatically slow down the rate of bimolecular nucleophilic substitution (SN2) reactions.[1] Consequently, even with a primary substrate, the competing bimolecular elimination (E2) pathway can become a major, if not the predominant, reaction channel, leading to the formation of the undesired alkene byproduct, 4-methyl-4-methylideneoxane.
This guide will walk you through the key experimental variables and provide actionable strategies to favor the SN2 pathway.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific problems you might encounter during your experiments with this compound.
Problem 1: My reaction is yielding primarily the elimination product.
This is the most common issue encountered with this substrate. The formation of 4-methyl-4-methylideneoxane indicates that the E2 pathway is outcompeting the SN2 pathway.
Root Cause Analysis and Solutions:
-
Your Nucleophile is Too Basic: Strong bases are the primary drivers of E2 reactions.[2] If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it will readily abstract a proton from the β-carbon, leading to elimination.
-
Solution: Switch to a nucleophile that is a good nucleophile but a weak base.[3] Examples include azide (N₃⁻), cyanide (CN⁻), thiocyanate (SCN⁻), and carboxylates (RCOO⁻). These species have a high affinity for the electrophilic carbon but are less likely to act as a base.
-
-
Your Base is Too Sterically Hindered: Bulky bases, such as potassium tert-butoxide (t-BuOK), are designed to favor elimination.[4][5]
-
Solution: If a base is required for your transformation, choose a non-nucleophilic, sterically hindered base only if elimination is the desired outcome. For substitution, avoid strong, bulky bases entirely.
-
-
Your Reaction Temperature is Too High: Higher temperatures generally favor elimination over substitution from a thermodynamic standpoint.[6]
-
Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming the reaction only if necessary.
-
-
Your Solvent is Promoting Elimination: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents are known to enhance the rate of SN2 reactions.[3]
-
Problem 2: My reaction is very slow or not proceeding at all.
The steric hindrance of this compound can make even SN2 reactions sluggish.[1]
Root Cause Analysis and Solutions:
-
Insufficient Nucleophile Strength: A weak nucleophile will struggle to attack the sterically hindered electrophilic carbon.
-
Solution: While avoiding strong bases, ensure your chosen nucleophile is sufficiently potent. Anions are generally better nucleophiles than their neutral counterparts.
-
-
Inappropriate Solvent: As mentioned, the solvent plays a crucial role.
-
Solution: Ensure you are using a suitable polar aprotic solvent (DMSO, DMF, acetonitrile) to maximize the "naked" reactivity of your nucleophile.
-
-
Low Reaction Temperature: While high temperatures favor elimination, a temperature that is too low may not provide enough energy to overcome the activation barrier for the SN2 reaction.
-
Solution: If the reaction is clean but slow at a low temperature, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to track the formation of the elimination byproduct as you increase the heat.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to E2 elimination despite being a primary bromide?
While primary alkyl halides typically favor SN2 reactions, the steric bulk of the quaternary carbon at the β-position in this compound significantly hinders the backside attack required for an SN2 mechanism.[7] This steric shield makes it difficult for the nucleophile to reach the electrophilic carbon, thus slowing the SN2 reaction rate.[1] The E2 reaction, which involves the abstraction of a more accessible proton on the methyl group of the oxane ring, becomes kinetically more favorable, especially in the presence of a strong base.
Q2: What are the ideal characteristics of a nucleophile for SN2 reactions with this substrate?
The ideal nucleophile for maximizing the SN2 product with this compound is one that is a strong nucleophile but a weak base .[2] This combination ensures that the reagent is reactive enough to attack the sterically hindered carbon but not so basic that it preferentially abstracts a proton to induce elimination.
Q3: Can I use a strong, non-bulky base like sodium ethoxide?
Using a strong, non-bulky base like sodium ethoxide is likely to result in a significant amount of the E2 product. While less sterically demanding than t-butoxide, ethoxide is still a strong base and will readily promote elimination with a sterically hindered substrate like this. For substitution, it is best to avoid strongly basic conditions altogether.
Q4: How does solvent choice impact the SN2/E2 competition for this molecule?
Solvent choice is critical.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are highly recommended for SN2 reactions.[3] They are polar enough to dissolve the reactants but do not form a strong solvation shell around the nucleophile, leaving it more reactive.
-
Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and can slow down the SN2 reaction, giving the E2 pathway a greater chance to compete.
Optimizing Your Reaction: A Summary Table
| Experimental Factor | To Favor SN2 Substitution | To Favor E2 Elimination | Rationale |
| Nucleophile/Base | Strong nucleophile, weak base (e.g., CN⁻, N₃⁻, RCOO⁻) | Strong, sterically hindered base (e.g., t-BuOK) or strong, non-hindered base (e.g., EtO⁻) | Strong bases readily abstract protons, driving the E2 pathway.[2][5] |
| Temperature | Lower temperatures (0 °C to RT) | Higher temperatures | Elimination reactions have a higher activation energy and are favored entropically at higher temperatures.[6] |
| Solvent | Polar aprotic (DMSO, DMF, Acetonitrile) | Can be performed in various solvents, but polar aprotic will also increase E2 rate with a strong base. | Polar aprotic solvents enhance nucleophilicity for SN2 reactions.[3] |
Experimental Protocol: A Model SN2 Reaction
This protocol provides a starting point for performing a successful SN2 reaction with this compound using sodium cyanide as the nucleophile.
Reaction: Synthesis of 4-(Cyanomethyl)-4-methyloxane
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 equivalents).
-
Add anhydrous DMF via syringe and stir the suspension.
-
Add this compound (1.0 equivalent) to the stirring suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be slow and could require gentle heating (e.g., 40-50 °C). If heating, carefully monitor for the appearance of the elimination byproduct.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-(Cyanomethyl)-4-methyloxane.
Visualizing the Reaction Pathways
The following diagrams illustrate the competing SN2 and E2 pathways and the key decision points for experimental design.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Decision flowchart for minimizing E2 elimination.
References
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? r/chemhelp. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature for Alkylation with 4-(Bromomethyl)-4-methyloxane
Welcome to the technical support center for optimizing alkylation reactions using 4-(bromomethyl)-4-methyloxane. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building block into their synthetic strategies. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of your experiments and achieve optimal results.
Introduction: The Duality of Reactivity and Stability
This compound is a valuable reagent in medicinal chemistry, offering a unique combination of a reactive primary alkyl bromide for nucleophilic substitution and a metabolically stable, polar oxetane moiety.[1][2] The primary alkyl bromide favors a bimolecular nucleophilic substitution (SN2) mechanism for forming C-N, C-O, and C-S bonds. However, the strained four-membered oxetane ring introduces a critical parameter to control: thermal stability. Elevated temperatures, while increasing the rate of the desired SN2 reaction, can also promote undesirable side reactions, primarily ring-opening of the oxetane.[3][4] Therefore, optimizing the reaction temperature is a delicate balance between achieving a reasonable reaction rate and preserving the integrity of the oxetane ring.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during alkylation reactions with this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Alkylated Product
Observed Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (nucleophile and/or this compound).
-
The isolated yield of the target product is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Insufficient Reaction Temperature | The activation energy for the SN2 reaction is not being overcome, leading to a slow reaction rate. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that increases product formation without significant side-product formation. For many common nucleophiles, a starting point of room temperature to 50 °C is advisable. |
| Poor Nucleophilicity of the Substrate | The nucleophile (e.g., a sterically hindered amine or a weakly acidic phenol) is not reactive enough under the current conditions. | 1. Increase Temperature: As a first step, cautiously increase the reaction temperature. 2. Stronger Base: For phenols and thiols, ensure complete deprotonation by using a stronger base (e.g., NaH instead of K₂CO₃) to generate a more potent nucleophile. 3. Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions. |
| Inappropriate Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively, or it may be sterically hindered. | For O- and S-alkylation, consider a range of bases from weaker carbonates (K₂CO₃, Cs₂CO₃) to stronger hydrides (NaH) or alkoxides (KOtBu). The choice will depend on the pKa of the nucleophile. For N-alkylation of neutral amines, a non-nucleophilic organic base (e.g., DIPEA, Et₃N) is often used to scavenge the HBr byproduct. |
| Solvent Effects | The solvent may not be optimal for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use polar aprotic solvents such as acetonitrile, acetone, DMF, or DMSO to maximize the rate of the SN2 reaction. |
Problem 2: Presence of Significant Impurities or Side Products
Observed Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Oxetane Ring-Opening | The reaction temperature is too high, causing the strained oxetane ring to open. This is often catalyzed by acidic conditions (including the HBr byproduct if not scavenged) or strong Lewis acids.[3] | 1. Reduce Temperature: Immediately lower the reaction temperature. It is often better to have a slower, cleaner reaction than a fast, messy one. 2. Use a Scavenger Base: For N-alkylations, ensure an adequate amount of a non-nucleophilic base is present to neutralize the HBr formed. 3. Avoid Acidic Conditions: Ensure all reagents and solvents are free from acidic impurities. |
| Elimination (E2) Side Reaction | If the nucleophile is also a strong, sterically hindered base, it can promote the E2 elimination of HBr, leading to an exo-methylene oxetane. This is more likely at higher temperatures.[4][5] | 1. Lower the Temperature: Elimination reactions have a higher activation energy than substitution and are more sensitive to temperature increases.[5] 2. Choose a Less Hindered Base: If possible, use a less sterically demanding base. 3. Use a More Nucleophilic, Less Basic Reagent: If the nucleophile is the base, consider if a different synthetic route is possible. |
| Over-alkylation | For primary and secondary amines, the alkylated product can be more nucleophilic than the starting amine, leading to di- or tri-alkylation.[6] | 1. Use an Excess of the Starting Amine: Employing a large excess (3-5 equivalents) of the amine can statistically favor mono-alkylation. 2. Slow Addition of the Alkylating Agent: Add the this compound slowly to the reaction mixture to maintain a low concentration of the electrophile. |
| Thermal Decomposition of the Reagent | This compound itself may be unstable at very high temperatures, leading to a complex mixture of degradation products.[7][8] | Avoid excessive heating. If high temperatures are required, consider alternative strategies such as microwave-assisted synthesis which can offer rapid heating to the target temperature and shorter reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for my alkylation reaction with this compound?
A1: A good starting point for most SN2 reactions with this primary bromide is room temperature (20-25 °C) . Monitor the reaction progress over a few hours. If no significant conversion is observed, gradually increase the temperature to 40-50 °C. For less reactive nucleophiles, temperatures up to 80 °C may be necessary, but this should be approached with caution, keeping a close watch for side-product formation.
Q2: How does temperature affect the competition between SN2 and E2 reactions?
A2: Both SN2 and E2 reaction rates increase with temperature. However, elimination reactions generally have a higher activation energy and are more entropically favored, making them more sensitive to increases in temperature.[5][9] Therefore, higher temperatures will favor the E2 elimination side product over the desired SN2 substitution product. If you observe the formation of an alkene byproduct, lowering the reaction temperature is the first and most effective troubleshooting step.
Q3: My reaction is clean but very slow at room temperature. What are my options besides increasing the temperature?
A3: If you wish to avoid higher temperatures to protect the oxetane ring, consider the following:
-
Change the Solvent: Switching from a solvent like THF to a more polar aprotic solvent like DMF or DMSO can significantly accelerate SN2 reactions.
-
Use a Stronger Base: For phenols and thiols, using a stronger base (e.g., switching from K₂CO₃ to NaH) will generate a higher concentration of the more reactive nucleophilic anion.
-
Increase Concentration: Within solubility limits, increasing the concentration of your reactants can increase the reaction rate.
-
Add a Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic systems.
Q4: I suspect the oxetane ring is opening. What analytical evidence should I look for?
A4: Oxetane ring-opening will result in the formation of a 1,3-difunctionalized propane derivative. For example, in the presence of a nucleophile (Nu⁻) and a proton source (e.g., from the solvent or workup), you would expect to see a product with a primary alcohol and the nucleophile attached to the newly formed chain. The mass of this side product in LC-MS will be 18 units (the mass of water) higher than your desired alkylated product. ¹H NMR spectroscopy would show characteristic signals for a primary alcohol (a triplet around 3.6 ppm for the -CH₂OH) and the disappearance of the characteristic oxetane methylene protons (typically around 4.5 ppm).
Q5: Are there any bases I should avoid when working with this compound?
A5: Avoid strong, sterically hindered bases if possible, as they can promote the E2 elimination pathway.[5] Also, be cautious with very strong bases that could potentially deprotonate the methylene protons adjacent to the oxetane ring, although this is less likely. The choice of base is highly dependent on the nucleophile. For phenols and thiols, inorganic bases like K₂CO₃, Cs₂CO₃, and NaH are common. For amines, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine are preferred to avoid the base itself acting as a competing nucleophile.
Experimental Protocols: General Starting Points
The following are generalized protocols that should be optimized for each specific substrate.
Protocol 1: O-Alkylation of a Phenol
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous acetonitrile or DMF (0.2-0.5 M) is added a suitable base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) at room temperature.
-
The mixture is stirred for 15-30 minutes to ensure complete formation of the phenoxide.
-
This compound (1.1 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
If the reaction is slow, the temperature can be gradually increased to 40-60 °C.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: N-Alkylation of a Primary or Secondary Amine
-
To a stirred solution of the amine (1.0 to 3.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF (0.2-0.5 M) is added a non-nucleophilic base (e.g., DIPEA, 1.5 eq.).
-
This compound (1.0 eq.) is added, and the reaction is stirred at room temperature.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
If necessary, the temperature can be gently increased to 40-50 °C.
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The product is purified by column chromatography.
Visualizing the Process: Reaction Workflow and Troubleshooting
The following diagrams illustrate the key decision-making processes in optimizing your alkylation reaction.
Caption: Decision tree for troubleshooting common side reactions.
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12386–12448. Available from: [Link]
-
de Mattos, M. C. S., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 834–876. Available from: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(16), 1395-1427. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Available from: [Link]
-
G. A. Stepanova, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12331–12370. Available from: [Link]
-
Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Chemistry LibreTexts. Available from: [Link]
-
Trotta, F., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. Applied Catalysis A: General, 202(1), 125-131. Available from: [Link]
-
Cox, R. A., & Simmons, R. F. (1971). The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. Journal of the Chemical Society B: Physical Organic, 1625-1631. Available from: [Link]
-
Wikipedia. (n.d.). SN2 reaction. Wikipedia. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available from: [Link]
-
Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101. Available from: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
-
Fakhraian, H., & Zolfaghari, A. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(1), 1-13. Available from: [Link]
-
Han, J-L., et al. (2024). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances, 8(54), 31505-31509. Available from: [Link]
Sources
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- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
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- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 7. The kinetics of the gas-phase thermal decomposition of bromodifluoromethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing SN2 Reactions with 4-(Bromomethyl)-4-methyloxane
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with 4-(Bromomethyl)-4-methyloxane. We will address common issues, provide in-depth explanations for experimental choices, and offer troubleshooting strategies to ensure the success of your SN2 reactions.
The Core Challenge: Understanding the Substrate
Before troubleshooting, it is critical to understand the inherent reactivity of this compound. While the bromine is attached to a primary carbon, which is typically ideal for SN2 reactions, this substrate presents a significant challenge. The electrophilic carbon is directly attached to a quaternary carbon (the 4-position of the oxane ring). This arrangement is known as a neopentyl-like structure . Such structures are notoriously resistant to SN2 reactions due to severe steric hindrance, which physically blocks the required backside attack of the nucleophile.[1][2]
dot
Caption: Steric hindrance blocking nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: My SN2 reaction with this compound is extremely slow or not yielding any product. I thought primary bromides were good for SN2?
A1: This is the most common issue encountered with this substrate. The slow or non-existent reactivity is due to the neopentyl-like structure mentioned above. In an SN2 reaction, the nucleophile must attack the carbon atom from the side opposite the leaving group (a "backside attack").[3] For this compound, the bulky methyl group and the oxane ring attached to the adjacent quaternary carbon create a physical shield that prevents the nucleophile from accessing this trajectory.[1][4] Therefore, even though the reaction center is a primary carbon, it is sterically inaccessible, leading to a dramatically reduced reaction rate.[1]
Troubleshooting Guide: The Critical Role of the Solvent
Solvent choice is paramount in overcoming the high activation energy of this sterically hindered reaction. The right solvent can enhance nucleophilicity and accelerate the reaction, while the wrong one can stop it completely.
Q2: What is the best class of solvents for this challenging SN2 reaction?
A2: Polar aprotic solvents are essential for SN2 reactions, especially for difficult substrates.[5][6] These solvents possess strong dipoles that allow them to dissolve charged nucleophiles (which are often salts, e.g., sodium cyanide), but they lack acidic protons (like the H in O-H or N-H bonds).[7]
The key function of a polar aprotic solvent is to solvate the cation (e.g., Na⁺) of the nucleophilic salt, leaving the anion (the nucleophile, e.g., CN⁻) "naked" and highly reactive in solution.[8][9] This maximizes the nucleophile's strength and its ability to participate in the reaction.
Q3: I'm using ethanol as a solvent, and the reaction isn't working. Why?
A3: Ethanol is a polar protic solvent . Protic solvents contain acidic protons and readily form hydrogen bonds. While they can dissolve the nucleophile, they heavily solvate the anion through hydrogen bonding, creating a "solvent cage" around it.[9][10] This cage stabilizes the nucleophile, lowers its energy, and significantly hinders its ability to attack the electrophilic carbon.[7][10] This effect severely reduces the rate of an SN2 reaction. For example, the reaction of bromoethane with potassium iodide is 500 times faster in acetone (aprotic) than in methanol (protic).[5]
dot
Caption: Comparison of nucleophile solvation.
Q4: Which specific polar aprotic solvents are recommended, and how do they compare?
A4: For a challenging substrate like this, stronger polar aprotic solvents are preferred. The most common and effective choices are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile.
Table 1: Comparison of Recommended Polar Aprotic Solvents
| Solvent | Abbreviation | Dielectric Constant (ε) | Dipole Moment (μ) | Boiling Point (°C) | Key Considerations |
|---|---|---|---|---|---|
| Dimethyl Sulfoxide | DMSO | 47 | 3.96 | 189 | Highly polar, excellent solvating power for many salts. Often the best choice for difficult SN2 reactions. Can be difficult to remove. |
| N,N-Dimethylformamide | DMF | 37 | 3.82 | 153 | Very effective, general-purpose polar aprotic solvent. Easier to remove than DMSO. |
| Acetonitrile | ACN, MeCN | 37.5 | 3.92 | 82 | Good choice, but slightly less polar than DMSO/DMF. Its lower boiling point can be advantageous for product isolation. |
| Acetone | - | 21 | 2.88 | 56 | A less polar option that is still effective for many SN2 reactions.[7] Its low boiling point makes it easy to remove but limits the reaction temperature. |
For this compound, DMSO or DMF would be the primary recommendation due to their superior ability to promote the reactivity of the nucleophile, which is needed to overcome the steric barrier.
Experimental Protocol: A Self-Validating Approach
This generalized protocol for reacting this compound with sodium azide (a strong, relatively small nucleophile) highlights best practices.
Objective: Synthesize 4-(Azidomethyl)-4-methyloxane via an SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Drying tube (CaCl₂)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control
-
TLC plates and appropriate eluent system
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reagent Addition: To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask via syringe to achieve a substrate concentration of 0.5–1.0 M. Stir the suspension.
-
Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.
-
Heating: Attach a reflux condenser and a drying tube. Heat the reaction mixture to 60–80°C. Causality Note: Increased temperature is necessary to provide the energy to overcome the steric hindrance activation barrier. Higher temperatures may be required, but monitor for decomposition.
-
Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and spot on a TLC plate. The disappearance of the starting material spot indicates reaction completion.
-
Workup (Caution: Azides can be explosive): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography as needed.
References
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
PubChem. (n.d.). 3-(Bromomethyl)-4-methylhexane. National Center for Biotechnology Information. [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
PubChem. (n.d.). 4-(bromomethyl)-4-[(methylsulfanyl)methyl]oxane. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/4-bromomethyl-4-(methylsulfanyl_methyl_oxane]([Link]
-
Hulet, R. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. [Link]
-
OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)-2-methylhexane. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). SN2 reaction. [Link]
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identifying byproducts in the synthesis of 4-substituted-4-methyloxanes
Welcome to the dedicated technical support guide for the synthesis of 4-substituted-4-methyloxanes. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Our goal is to provide you with in-depth, field-tested insights to help you identify, understand, and mitigate the formation of common byproducts, thereby improving your reaction efficiency and final product purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic origins of byproducts, provide step-by-step analytical protocols, and offer validated strategies to optimize your synthetic outcomes.
Table of Contents
-
FAQ 1: Unidentified Peaks in GC-MS Analysis - What are the most common byproducts observed in the synthesis of 4-substituted-4-methyloxanes via Prins-type cyclizations?
-
FAQ 2: Competing Elimination Reactions - My reaction yields a significant amount of an olefinic byproduct. How can I identify it and favor the desired cyclization?
-
FAQ 3: Diastereoselectivity Issues - I am observing multiple diastereomers of my target oxane. What are the key factors controlling stereoselectivity in these reactions?
-
Troubleshooting Guide: Isolating and Characterizing Byproducts
-
References
FAQ 1: Unidentified Peaks in GC-MS Analysis
Question: I've just run a GC-MS on the crude product from my synthesis of a 4-aryl-4-methyloxane, which I attempted via a Prins-type cyclization of a homoallylic alcohol with an aldehyde. I see my desired product mass, but there are several other significant peaks. What are the most likely byproducts?
Answer: This is a very common scenario. Prins-type cyclizations, while powerful, are often accompanied by several predictable side reactions. The formation of these byproducts is rooted in the carbocationic intermediates central to the reaction mechanism. The primary byproducts you are likely observing fall into three main categories:
-
Dioxanes: 1,3-dioxanes are frequent byproducts, arising from the reaction of the aldehyde with the homoallylic alcohol without subsequent cyclization onto the alkene. Their formation is particularly favored under strongly acidic conditions and at higher concentrations.
-
Olefinic Alcohols: These are products of an E1 elimination reaction from the key carbocationic intermediate, which competes with the desired intramolecular nucleophilic attack by the hydroxyl group.
-
Isomeric Oxanes: Depending on the substitution pattern and reaction conditions, you may form constitutional isomers of your target oxane, such as shifting the position of the methyl group or substituent.
Mechanistic Origin of Common Byproducts
The core of the Prins cyclization involves the formation of an oxocarbenium ion, which then leads to a key tertiary carbocation. The fate of this carbocation dictates the product distribution.
Caption: Competing pathways in Prins-type cyclizations.
Initial Identification Strategy
A robust analytical approach is crucial for distinguishing between these potential structures.
| Byproduct Class | Expected Mass Spec (MS) Fragmentation | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Olefinic Alcohol | Loss of H₂O (M-18) is often prominent. | Signals in the vinylic region (δ 5-6 ppm). Broad singlet for the -OH proton. | Two signals in the sp² region (δ 110-145 ppm). |
| 1,3-Dioxane | Fragmentation pattern will differ significantly from the oxane. Often shows fragments corresponding to the aldehyde and alcohol precursors. | Characteristic acetal proton signal (O-CH-O) between δ 4.5-5.5 ppm. | Acetal carbon (O-C-O) signal typically between δ 90-105 ppm. |
| Desired Oxane | Fragmentation often involves ring-opening. The molecular ion (M+) should be clearly visible. | Absence of vinylic protons. Characteristic signals for protons alpha to the ring oxygen (δ 3.5-4.5 ppm). | Absence of sp² carbons (unless in the substituent). Carbons alpha to oxygen appear at δ 60-80 ppm. |
Pro-Tip: Lowering the reaction temperature and using a milder Lewis acid (e.g., switching from H₂SO₄ to Sc(OTf)₃) can often suppress the formation of elimination and dioxane byproducts. Slow addition of the aldehyde to the reaction mixture can also minimize side reactions by keeping its instantaneous concentration low.
FAQ 2: Competing Elimination Reactions
Question: My NMR and GC-MS data strongly suggest that a significant portion of my product is an unsaturated alcohol, matching the molecular weight of my desired oxane minus water. How can I confirm this structure and adjust my protocol to favor cyclization?
Answer: The formation of an olefinic alcohol via an E1 elimination pathway is a classic competitive side reaction in Prins cyclizations.[1] This occurs when a proton is abstracted from the carbon adjacent to the carbocationic center before the intramolecular hydroxyl attack can take place.
Workflow for Confirmation and Mitigation
Caption: Troubleshooting workflow for olefin byproduct.
Step-by-Step Mitigation Protocol
-
Lower the Temperature: The activation energy for elimination is often higher than for substitution. Running your reaction at 0 °C or even -20 °C can dramatically shift the equilibrium towards the desired oxane.
-
Change the Acid Catalyst: Brønsted acids (like H₂SO₄, p-TsOH) are effective but can promote elimination. Switch to a milder, non-protic Lewis acid. Bismuth(III) and Indium(III) salts are excellent choices that are known to favor the Prins cyclization pathway.[2]
-
Screening Table for Lewis Acids:
Lewis Acid Typical Loading (mol%) Common Solvent Notes InCl₃ 5 - 10 Dichloromethane (DCM) Mild, effective, and moisture tolerant. Sc(OTf)₃ 1 - 5 DCM, Acetonitrile Highly active, may require lower temperatures. Bi(OTf)₃ 5 - 10 DCM, Toluene Excellent for acid-sensitive substrates. | Fe(III) Halides | 10 - 20 | DCM | Cost-effective, can sometimes lead to halogenated byproducts.[1] |
-
-
Solvent Choice: Use non-coordinating solvents like dichloromethane (DCM) or toluene. Protic solvents or strongly coordinating solvents (like THF) can interfere with the catalyst and stabilize intermediates that lead to elimination.
FAQ 3: Diastereoselectivity Issues
Question: I am successfully forming the 4-substituted-4-methyloxane ring, but my NMR shows a mixture of diastereomers. How is the stereochemistry determined, and how can I improve the diastereoselectivity?
Answer: The stereochemical outcome of the Prins cyclization is primarily dictated by the conformation of the transition state during the intramolecular ring-closing step. For the formation of six-membered rings, the reaction typically proceeds through a chair-like transition state to minimize steric interactions.[3]
The substituents on the homoallylic alcohol and the aldehyde will preferentially occupy equatorial positions in this transition state to avoid unfavorable 1,3-diaxial interactions. The final stereochemistry of the product is a direct reflection of the most stable transition state conformation.
Visualizing the Stereochemical Control
Caption: Factors influencing diastereoselectivity.
Strategies to Enhance Diastereoselectivity
-
Bulky Substituents: Increasing the steric bulk of the substituents on either the homoallylic alcohol or the aldehyde can further enforce the preference for an all-equatorial arrangement in the transition state, leading to higher diastereoselectivity.
-
Chelating Lewis Acids: Lewis acids with multiple coordination sites (e.g., TiCl₄) can sometimes form a more rigid, organized transition state by coordinating to both the hydroxyl group and the aldehyde. This can lock the conformation and enhance stereocontrol. However, these are often more aggressive catalysts.
-
Substrate Control: The inherent stereocenters in your homoallylic alcohol play a crucial role. An enantiomerically pure starting material will often direct the stereochemical outcome of the newly formed centers. This is a common strategy in asymmetric synthesis.
Troubleshooting Guide: Isolating and Characterizing Byproducts
When unusual byproducts appear, a systematic approach to isolation and characterization is necessary.
Protocol: Small-Scale Isolation for NMR Analysis
-
Initial Cleanup: Perform a simple aqueous workup on your crude reaction mixture to remove the acid catalyst and any water-soluble components.
-
Column Chromatography: Run a flash column on silica gel using a shallow gradient of a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate).
-
Start with a very low polarity (e.g., 100% Hexane) to elute non-polar byproducts.
-
Collect small fractions (e.g., 5-10 mL).
-
Monitor the fractions by thin-layer chromatography (TLC) against your crude mixture.
-
-
Fraction Analysis: Combine fractions that contain a single, isolated spot on TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Spectroscopic Analysis: Submit the isolated, purified byproduct for comprehensive analysis:
-
¹H NMR: Provides information on proton environment and connectivity.
-
¹³C NMR & DEPT-135: Determines the number and type (CH₃, CH₂, CH, C) of carbon atoms.
-
COSY: Establishes proton-proton coupling networks (H-C-C-H).
-
HSQC: Correlates protons directly to the carbons they are attached to.
-
HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular formula.
-
This comprehensive dataset will allow for the unambiguous structural elucidation of even unexpected byproducts, providing critical insights into the underlying reactivity and enabling more effective optimization of your reaction conditions.
References
-
Recent Advances in the Prins Reaction. ACS Omega, 2022. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 2023. [Link]
-
Prins Reactions and Applications. The Dong Group, University of California, Irvine. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(Bromomethyl)-4-methyloxane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the structural analysis and characterization of 4-(bromomethyl)-4-methyloxane derivatives. As novel heterocyclic compounds, their unambiguous identification is paramount in medicinal chemistry and materials science. We will explore the strategic application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on the causality behind methodological choices to ensure robust and reliable data.
The Analytical Challenge: Choosing the Right Tool for the Job
The structure of this compound—a saturated ether ring with a bromomethyl substituent—presents specific analytical considerations. The presence of a halogen atom (bromine) provides a distinct isotopic signature, while the ether linkage and alkyl frame are prone to characteristic cleavages. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) fundamentally dictates the type of information we can obtain.
-
Electron Ionization (EI): This high-energy process (typically 70 eV) is ideal for volatile and thermally stable molecules.[1] It induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule. This is invaluable for structural elucidation but can sometimes lead to the absence of a clear molecular ion peak, which is critical for confirming molecular weight.[2]
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is suited for a wider range of compounds, including those that are less volatile or thermally labile.[3] It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, providing unambiguous molecular weight information.[3] However, to reveal structural details, it must be coupled with tandem mass spectrometry (MS/MS) to induce controlled fragmentation.[3]
The decision-making process for selecting the optimal analytical workflow is outlined below. This workflow considers both the need for a detailed structural fingerprint and the confirmation of the molecular formula.
Caption: Comparative analytical workflows for GC-MS and LC-MS/MS analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Coupling | Gas Chromatography | Liquid Chromatography[4] |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI)[3] |
| Energy | Hard Ionization (High Fragmentation)[1] | Soft Ionization (Low Fragmentation)[3] |
| Molecular Ion | May be weak or absent[5] | Strong and easily identifiable ([M+H]⁺) |
| Structural Info | From extensive, reproducible fragmentation patterns | From controlled tandem MS (MS/MS) experiments[6] |
| Best For | Volatile, thermally stable compounds; library matching | Broad range of polarities; accurate MW determination |
| Key Advantage | Detailed structural "fingerprint" in a single run | Unambiguous molecular weight and targeted fragmentation |
Deep Dive: GC-MS with Electron Ionization (EI)
For a volatile compound like a this compound derivative, GC-MS is a powerful first-line technique. The high-energy EI process provides a wealth of structural information through predictable fragmentation mechanisms.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is not random; it follows established chemical principles, primarily leading to the formation of the most stable carbocations.[2]
-
Isotopic Signature: The presence of bromine is immediately confirmed by a characteristic pair of peaks (M and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5]
-
Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a prime site for cleavage. This is a dominant fragmentation pathway for ethers, resulting in a stabilized oxonium ion.[5]
-
Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (·Br), producing an [M-Br]⁺ ion.
-
Loss of Bromomethyl Radical: The molecule can lose the entire ·CH₂Br group, yielding an ion corresponding to the 4-methyl-oxane cation.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
This protocol is a self-validating system designed for robust and reproducible results.
1. Sample Preparation:
-
Accurately weigh and dissolve the derivative in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 100 µg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer to a 2 mL autosampler vial with a screw cap and septum.
2. GC-MS Instrumentation and Conditions:
-
System: Agilent 6890 GC coupled to a 5975C Mass Selective Detector (or equivalent).[7]
-
Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.[9]
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Deep Dive: LC-MS/MS with Electrospray Ionization (ESI)
When the primary goal is to confirm the molecular weight or when dealing with less volatile or a complex mixture of derivatives, LC-MS is the superior choice.[6] The soft ionization of ESI ensures the molecular ion is preserved. Subsequent tandem MS (MS/MS) is then required to elicit structural information.
Ionization and Tandem MS (MS/MS)
In positive ion mode, ESI will generate a protonated molecule, [M+H]⁺, which will exhibit the characteristic 1:1 isotopic pattern for bromine at m/z 195/197. This ion is then selected in the first mass analyzer (Q1) and fragmented via Collision-Induced Dissociation (CID) in the collision cell (q2). The resulting product ions are then scanned in the third mass analyzer (Q3). This process provides a clean fragmentation spectrum directly linked to the parent molecule.[6]
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for the sensitive detection and structural confirmation of the target derivatives.
1. Sample Preparation:
-
Accurately weigh and dissolve the derivative in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) to a final concentration of 10 µg/mL.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a 2 mL autosampler vial.
2. LC-MS/MS Instrumentation and Conditions:
-
System: Waters ACQUITY UPLC system coupled to a Xevo TQ-S Triple Quadrupole Mass Spectrometer (or equivalent).
-
LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
Start at 5% B, hold for 0.5 min.
-
Linear ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MS/MS Experiment:
-
Precursor Ions: m/z 195 and 197.
-
Collision Gas: Argon.
-
Collision Energy: Optimize between 10-30 eV to achieve a balance of fragmentation.
-
-
Comparative Data Summary
The data obtained from each technique are complementary, providing a complete picture of the molecule's identity and structure.
| m/z (Charge) | Proposed Identity | GC-EI-MS | LC-ESI-MS/MS | Rationale |
| 194/196 | [M]⁺· | Observed | Not Applicable | Molecular ion with characteristic Br isotope pattern. |
| 195/197 | [M+H]⁺ | Not Applicable | Observed | Protonated molecule, precursor for MS/MS. |
| 165/167 | [M-C₂H₅]⁺· | Likely | Possible | Result of alpha-cleavage and ring opening. |
| 115 | [M-Br]⁺ | Observed | Observed | Loss of the bromine radical, a common fragmentation. |
| 101 | [M-CH₂Br]⁺ | Observed | Observed | Loss of the bromomethyl radical. |
| 93/95 | [CH₂Br]⁺ | Observed | Possible | Bromomethyl cation fragment. |
Conclusion and Recommendations
For the comprehensive analysis of this compound derivatives, a dual-pronged approach is recommended for maximum confidence.
-
For rapid identification and structural fingerprinting, especially in a quality control or screening environment, GC-MS with EI is highly effective. Its reproducible fragmentation patterns are ideal for library building and confirming the core structure.[10]
-
For unambiguous molecular weight confirmation and detailed analysis of specific fragmentation pathways, particularly for novel or potentially impure samples, LC-MS/MS with ESI is indispensable. The ability to isolate the molecular ion and perform controlled fragmentation provides cleaner data and higher confidence in structural assignments.[6]
By understanding the strengths and applications of each technique, researchers can make informed decisions to generate high-quality, defensible mass spectrometry data, accelerating research and development in their respective fields.
References
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]
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Christie, W. W., et al. (2000). Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes). European Journal of Lipid Science and Technology. Available at: [Link]
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Vione, D., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link]
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Letzel, T., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Available at: [Link]
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LCGC International. (n.d.). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
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MDPI. (n.d.). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Available at: [Link]
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Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]
-
Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]
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Dong, M., et al. (2016). Application of LCMS in small-molecule drug development. New Food Magazine. Available at: [Link]
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Sci-hub.st. (n.d.). Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes). Available at: [Link]
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Barnes, C. S., & Loder, J. W. (n.d.). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry. Available at: [Link]
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Taylor & Francis. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
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Shen, L., et al. (2009). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. Journal of Chromatographic Science. Available at: [Link]
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Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
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ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Available at: [Link]
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Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]
-
arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]
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Agilent. (n.d.). Halogenated hydrocarbons Anesthetic gases by headspace analysis. Available at: [Link]
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Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Available at: [Link]
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PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]
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Springer. (n.d.). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Available at: [Link]
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PubMed Central. (n.d.). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available at: [Link]
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Navigating the Labyrinth of Purity: A Comparative Guide to the GC-MS Analysis of 4-Substituted Oxanes
For the modern researcher, scientist, and drug development professional, ensuring the purity of chemical entities is not just a matter of good practice, but a cornerstone of scientific validity and therapeutic safety. The presence of even minute impurities can significantly alter the pharmacological and toxicological profile of a compound. Among the vast array of molecular scaffolds, 4-substituted oxanes, a class of cyclic ethers, are prevalent in many pharmaceutical agents and specialty chemicals. Their purity assessment, therefore, demands a robust and reliable analytical methodology.
This guide, crafted from the perspective of a Senior Application Scientist, delves into the nuances of utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-substituted oxanes. We will not only provide a detailed, validated protocol but also objectively compare its performance with alternative techniques, supported by experimental insights. Our focus is on the "why" behind the "how," empowering you to make informed decisions in your analytical endeavors.
The Rationale for GC-MS in Oxane Purity Analysis
Gas Chromatography-Mass Spectrometry stands as a gold standard for the analysis of volatile and semi-volatile compounds, making it an ideal candidate for many 4-substituted oxanes.[1][2][3] The power of GC-MS lies in its dual-stage approach: the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides unambiguous identification and quantification based on the mass-to-charge ratio of the ionized molecules and their fragments.[1] This combination offers exceptional sensitivity and selectivity, crucial for detecting and identifying trace-level impurities.[3]
In the context of pharmaceutical development, regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification and control of impurities in new drug substances and products.[4][5][6][7] GC-MS is a powerful tool to meet these requirements, particularly for identifying organic volatile impurities and process-related impurities.[1]
A Validated GC-MS Protocol for the Purity Assessment of a Model 4-Substituted Oxane
To illustrate the practical application of GC-MS, we present a detailed protocol for the purity assessment of a model compound, 4-phenyloxane. This protocol is designed to be a self-validating system, with built-in checks and explanations for each step.
Experimental Workflow
Caption: Workflow for GC-MS Purity Assessment of 4-Substituted Oxanes.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[8] The goal is to dissolve the sample in a suitable volatile solvent and introduce an internal standard for accurate quantification.
-
Procedure:
-
Accurately weigh approximately 10 mg of the 4-phenyloxane sample into a clean glass vial.
-
Add 1.0 mL of dichloromethane (DCM) to dissolve the sample. DCM is a good choice due to its volatility and ability to dissolve a wide range of organic compounds.
-
Spike the solution with a known concentration of an internal standard (ISTD), such as dodecane. The ISTD should be a stable compound that is well-resolved from the analyte and any expected impurities.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial for analysis.
-
-
-
GC-MS Instrumentation and Parameters:
-
Rationale: The choice of GC column and instrument parameters is crucial for achieving optimal separation of the main component from its potential impurities.[9][10][11][12][13] For a moderately polar compound like 4-phenyloxane, a mid-polarity column is a good starting point.
-
Instrument: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Parameters:
-
| Parameter | Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of compounds with varying polarities. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading with the main component, allowing for better resolution of trace impurities. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14] |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of the analyte and potential impurities. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across each chromatographic peak for reliable integration. |
-
Data Analysis and Purity Calculation:
-
Rationale: The mass spectrometer provides a wealth of data that needs to be processed to identify and quantify impurities.
-
Procedure:
-
Peak Integration: Integrate the chromatographic peaks for the main component, the internal standard, and all other detected signals.
-
Impurity Identification:
-
Compare the mass spectrum of each impurity peak against a commercial library (e.g., NIST, Wiley) for tentative identification.
-
Manually interpret the fragmentation pattern to confirm the proposed structure or elucidate the structure of unknown impurities. For 4-phenyloxane, characteristic fragments would arise from alpha-cleavage of the ether bond and fragmentation of the phenyl ring.[14][15]
-
-
Purity Calculation: Calculate the percentage purity using the following formula, assuming the response factor of the impurities is the same as the main component:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, especially for known impurities, a calibration curve should be generated using certified reference standards.
-
-
The Landscape of Alternatives: A Comparative Analysis
While GC-MS is a powerful technique, it is not without its limitations. For non-volatile or thermally labile compounds, other methods may be more suitable.[2] Here, we compare GC-MS with two common alternatives for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2][16][17][18][19]
-
Advantages over GC-MS:
-
Applicable to a wider range of compounds, including non-volatile and thermally unstable molecules.
-
Can be coupled with various detectors (UV, DAD, MS) for versatile analysis.
-
-
Disadvantages compared to GC-MS:
-
Generally lower chromatographic resolution than capillary GC.
-
Mass spectrometric detection (LC-MS) can be more complex and prone to matrix effects.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.
-
Advantages over GC-MS:
-
Provides structural information and quantification in a single experiment.
-
Is a primary ratio method, meaning it can provide a direct measure of purity without the need for calibration curves for each impurity.
-
-
Disadvantages compared to GC-MS:
-
Significantly lower sensitivity, making it unsuitable for trace impurity analysis.
-
Requires a relatively pure sample for accurate quantification.
-
Performance Comparison
| Feature | GC-MS | HPLC-UV/MS | qNMR |
| Applicability | Volatile & Semi-volatile compounds | Wide range, including non-volatile & thermally labile | Soluble compounds |
| Sensitivity | High (ppb-ppt) | Moderate to High (ppm-ppb) | Low (requires >1% impurity) |
| Selectivity | Very High | High (with MS) | High |
| Quantification | Relative (with ISTD), Absolute (with standards) | Relative (with ISTD), Absolute (with standards) | Absolute |
| Impurity Identification | Excellent (via fragmentation) | Good (with MS/MS) | Good (for major impurities) |
| Speed | Fast | Moderate | Slow |
| Cost | Moderate | Moderate to High | High |
Logical Framework for Method Selection
The choice of the optimal analytical technique depends on the specific properties of the 4-substituted oxane and the analytical requirements.
Sources
- 1. GC/MS-Identifikation von Verunreinigungen | Medistri SA [medistri.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. klinkner.de [klinkner.de]
- 4. BfArM - Risikoinformationen - Nitrosaminverunreinigungen - Informationen für Zulassungsinhaber: Aktuelle Informationen zur Einreichung von Schritt 3 [bfarm.de]
- 5. bundesgesundheitsministerium.de [bundesgesundheitsministerium.de]
- 6. Elementare Verunreinigungen - ICHQ3D - BASG [basg.gv.at]
- 7. Potentielle Verunreinigungen mit Nitrosaminen [swissmedic.ch]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. GC-Technischer Tipp Apr.24 | Phenomenex [discover.phenomenex.com]
- 10. GC-Säulen: Anwendung in der Gas-Chromatographie | Analytics-Shop [analytics-shop.com]
- 11. uni-regensburg.de [uni-regensburg.de]
- 12. agilent.com [agilent.com]
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- 16. drawellanalytical.com [drawellanalytical.com]
- 17. chromatographyonline.com [chromatographyonline.com]
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- 19. Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Analyte: The Chromatographic Properties of 4-Methyloxane
An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purification and Analysis of 4-Methyloxane Compounds
For researchers, scientists, and drug development professionals, the precise analysis and purification of molecular entities are paramount. 4-Methyloxane (also known as 4-methyltetrahydropyran), a saturated cyclic ether, and its derivatives are increasingly important scaffolds in medicinal chemistry and materials science. Achieving high purity and accurate analytical characterization of these compounds is critical for ensuring reproducible experimental outcomes and meeting stringent regulatory standards.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for 4-methyloxane compounds. We move beyond simple protocols to explain the underlying chromatographic principles, enabling you to make informed decisions for method development, whether your goal is routine purity analysis, high-throughput screening, or preparative-scale purification.
4-Methyloxane is a cyclic ether with a molecular structure that confers moderate polarity. The ether oxygen atom can act as a hydrogen bond acceptor, while the aliphatic ring structure provides a non-polar character. This dual nature is the key to selecting an appropriate HPLC strategy. The primary decision in separating such compounds lies in choosing between Reversed-Phase (RP) and Normal-Phase (NP) chromatography, with a specialized branch into Chiral chromatography for stereoisomers.
Below is a decision-making workflow to guide your initial method selection.
Caption: Method selection workflow for 4-methyloxane analysis.
Comparison of Core HPLC Methodologies
We will now explore the three principal HPLC modes applicable to 4-methyloxane compounds, complete with experimental data and protocols.
Reversed-Phase (RP-HPLC): The Workhorse for Purity and Quantification
RP-HPLC is the most common mode of chromatography, separating analytes based on their hydrophobicity.[1] The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a more polar mixture, typically water with acetonitrile (ACN) or methanol (MeOH).[2]
Expertise & Causality: For 4-methyloxane, RP-HPLC is ideal for routine purity checks. Its hydrocarbon backbone provides sufficient hydrophobic character to be retained on a C18 column, separating it from more polar starting materials (like diols) or more non-polar byproducts. The choice of ACN over MeOH is often preferred due to its lower viscosity and UV cutoff.[2] A gradient elution, starting with a high percentage of water and increasing the organic solvent, is effective for screening samples with impurities of varying polarities.[3]
Experimental Protocol: RP-HPLC Purity Analysis
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as cyclic ethers lack a strong chromophore, low UV is necessary unless a derivative is being analyzed).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:ACN at a concentration of ~1 mg/mL. Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[4]
Data Presentation: Expected RP-HPLC Performance
| Compound | Expected Retention Time (min) | Rationale for Retention |
| 1,5-Pentanediol (Potential Precursor) | ~2.5 | Highly polar, weakly retained on C18. |
| 4-Methyloxane | ~9.8 | Moderate hydrophobicity, good retention. |
| 4-Methyl-4-phenyloxane | ~14.2 | Increased hydrophobicity from the phenyl group leads to stronger retention. |
| Toluene (Potential Solvent Impurity) | ~13.5 | Non-polar, strongly retained. |
Trustworthiness - A Self-Validating System: This protocol's validity is confirmed by running a blank (injection solvent only) to identify system peaks, followed by a standard of pure 4-methyloxane to determine its retention time. The method's robustness can be assessed by slightly varying the flow rate (±0.1 mL/min) and temperature (±2 °C) to ensure the separation remains effective.[5]
Normal-Phase (NP-HPLC): Superior for Isomer Separations and Purification
In NP-HPLC, the separation principle is inverted: a polar stationary phase (typically silica) is used with a non-polar mobile phase (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol).[6][7] More polar analytes interact strongly with the stationary phase and elute later.
Expertise & Causality: NP-HPLC excels where RP-HPLC may fall short, particularly in the separation of structural isomers (e.g., 2-methyl-, 3-methyl-, and 4-methyloxane). The subtle differences in the accessibility of the ether oxygen to the polar silica surface can lead to significant differences in retention. For preparative purification, NP-HPLC is highly advantageous because the non-polar mobile phases are volatile, making compound recovery via solvent evaporation straightforward.[8]
Experimental Protocol: NP-HPLC Isomer Analysis
-
System Preparation: Equilibrate an HPLC system (ensure it is free of water and salts from previous RP use).
-
Column: Silica (Si), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Isopropanol (IPA).
-
Isocratic Elution: 98% A / 2% B.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25 °C (ambient).
-
Detection: UV at 210 nm or Refractive Index (RI) detector if UV sensitivity is insufficient.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (~1 mg/mL).
Data Presentation: Comparative NP-HPLC Separation of Isomers
| Compound | Expected Retention Time (min) | Rationale for Retention |
| 4-Methyloxane | ~5.1 | Methyl group is distant from the ether oxygen, minimal steric hindrance for interaction with silica. |
| 3-Methyloxane | ~6.3 | Methyl group is closer, providing some steric hindrance and slightly altering the dipole, increasing interaction time. |
| 2-Methyloxane | ~7.8 | Methyl group is adjacent to the ether oxygen, causing significant steric hindrance and exposing the oxygen for stronger interaction with the silica surface. |
Chiral HPLC: Resolving Enantiomers of 4-Methyloxane Derivatives
Many derivatives of 4-methyloxane used in drug development are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective.[10][11]
Expertise & Causality: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, dipole-dipole, and steric effects, result in different retention times. Chiral method development is often a screening process, testing a set of columns with different mobile phases.[11]
Experimental Protocol: Chiral Separation Screening
-
System Preparation: Equilibrate the HPLC system.
-
Columns to Screen:
-
Chiral Amylose-based CSP (e.g., Chiralpak IA)
-
Chiral Cellulose-based CSP (e.g., Chiralcel OD)
-
-
Mobile Phase Screening Conditions:
-
Normal Phase: Hexane/IPA (90:10, v/v)
-
Polar Organic Mode: 100% Methanol or 100% Acetonitrile
-
Reversed-Phase: Water/Acetonitrile (50:50, v/v)
-
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV (select wavelength appropriate for the derivative's chromophore).
-
Sample Preparation: Dissolve the racemic sample in the mobile phase (~0.5 mg/mL).
Data Presentation: Hypothetical Chiral Screening Results for (R/S)-4-Methyl-4-phenyloxane
| CSP Type | Mobile Phase | Retention (k1) | Retention (k2) | Resolution (Rs) |
| Amylose | Hexane/IPA (90:10) | 2.1 | 2.5 | 1.8 |
| Cellulose | Hexane/IPA (90:10) | 3.5 | 3.6 | < 0.5 (No Separation) |
| Amylose | Methanol | 1.8 | 1.8 | 0.0 (No Separation) |
| Cellulose | Acetonitrile | 2.9 | 3.4 | 1.6 |
Trustworthiness - A Self-Validating System: The success of a chiral separation is immediately evident from the resolution factor (Rs). An Rs value ≥ 1.5 indicates baseline separation, which is considered a validated and robust separation for quantification. The order of elution can be confirmed by injecting a standard of a single, pure enantiomer if available.
Method Development Workflow and Optimization
Effective HPLC analysis requires systematic optimization. The following workflow illustrates the logical progression for developing a robust method from scratch.
Caption: General workflow for RP-HPLC method development.
References
- Phenomenex, "Reversed Phase HPLC Method Development," Phenomenex,
- Dolan, J.
- Gasper, M., et al., "Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis," MDPI,
- Wang, L., et al., "A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists," MDPI,
- Phenomenex, "Normal-phase vs.
- Hawach Scientific, "Normal Phase HPLC Column and Reverse Phase HPLC Column," Hawach Scientific,
- Waters, "HPLC Separation Modes," Waters Corpor
- Jordi Labs, "Reverse Phase/ Normal Phase HPLC Analytical Techniques," Jordi Labs,
- Phenomenex, "Chiral HPLC Separ
- YMC, "Efficient method development for chiral separation by using CHIRAL ART columns," YMC Co., Ltd.,
- Dolan, J.W.
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sepscience.com [sepscience.com]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. jordilabs.com [jordilabs.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 10. hplc.eu [hplc.eu]
- 11. ymc.co.jp [ymc.co.jp]
Unambiguous Structural Confirmation of 4-(Bromomethyl)-4-methyloxane Reaction Products: A Comparative Guide Using COSY and HMBC
For Researchers, Scientists, and Drug Development Professionals
The Challenge: Distinguishing Isomeric Products
The reaction of 4-(bromomethyl)-4-methyloxane with a nucleophile, such as hydroxide, presents a classic case for the need for robust analytical techniques. While a simple SN2 reaction is expected to yield the primary alcohol, (4-methyloxetan-4-yl)methanol, other isomeric products could potentially form through rearrangement or elimination pathways. Standard 1D NMR (¹H and ¹³C) may not be sufficient to definitively distinguish between these isomers, especially in a mixture.
Hypothetical Reaction:
Figure 1. Hypothetical SN2 reaction of this compound with sodium hydroxide to yield (4-methyloxetan-4-yl)methanol.
This guide will focus on the comprehensive structural verification of the expected product, (4-methyloxetan-4-yl)methanol, using a combination of COSY and HMBC experiments.
The Power of 2D NMR: Establishing Connectivity
Two-dimensional NMR spectroscopy provides a powerful advantage over its 1D counterpart by revealing correlations between nuclei, thereby establishing the connectivity of atoms within a molecule.[1]
-
COSY (¹H-¹H Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (2JHH or 3JHH).[2] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two to four bonds (2JCH, 3JCH, and sometimes 4JCH).[2] This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.
By combining the through-bond connectivity information from both COSY and HMBC, a complete and unambiguous picture of the molecular structure can be assembled.
Experimental Protocols: A Step-by-Step Guide for Bruker Spectrometers
The following protocols are designed for Bruker NMR spectrometers and provide a robust framework for acquiring high-quality COSY and HMBC data for small molecules.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data. Ensure the sample is free of particulate matter and dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration (typically 5-20 mg in 0.6 mL).
COSY Experiment Setup
Diagram 1. Workflow for setting up a COSY experiment.
Step-by-Step COSY Protocol: [3][4][5]
-
Preliminary Setup:
-
Insert the sample, lock on the deuterium signal of the solvent, and tune and match the probe.
-
Optimize the shims to ensure good resolution.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (sw) and transmitter offset (o1p).
-
-
Parameter Setup:
-
Create a new experiment number (edc).
-
Load a standard COSY pulse program (e.g., cosygpqf).
-
Set the spectral width (sw) and offset (o1p) in both F2 and F1 dimensions to encompass all proton signals.
-
Set the number of scans (ns) and dummy scans (ds) based on the sample concentration.
-
Set the time domain (td) in F2 (e.g., 2k) and F1 (e.g., 256).
-
-
Acquisition and Processing:
-
Start the acquisition using the zg command.
-
After acquisition, perform the 2D Fourier transform using xfb.
-
Phase the spectrum manually or using automated routines.
-
HMBC Experiment Setup
Diagram 2. Workflow for setting up an HMBC experiment.
Step-by-Step HMBC Protocol: [3][5][6][7]
-
Preliminary Setup:
-
Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.
-
-
Parameter Setup:
-
Create a new experiment number (edc).
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width and offset for the F2 dimension and the ¹³C spectral width and offset for the F1 dimension.
-
Set the long-range coupling constant (cnst13) to an average value, typically around 8 Hz.[8]
-
Set the number of scans (ns) and dummy scans (ds). More scans are usually required for HMBC compared to COSY.
-
-
Acquisition and Processing:
-
Start the acquisition using zg.
-
Perform the 2D Fourier transform using xfb.
-
Phase the spectrum.
-
Data Analysis and Interpretation: A Case Study
Let's analyze the hypothetical COSY and HMBC spectra of the expected product, (4-methyloxetan-4-yl)methanol.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the starting material and the product. These predictions were generated using online NMR prediction tools.[9][10][11][12]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Bromomethyl)-4-methyloxetane
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | - | ~78 |
| 2, 6 | ~4.4 (d, J ≈ 6 Hz) | ~75 |
| 3, 5 | ~2.6 (d, J ≈ 6 Hz) | ~35 |
| 4 | - | ~38 |
| 7 | ~1.3 (s) | ~22 |
| 8 | ~3.5 (s) | ~36 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-methyloxetan-4-yl)methanol
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | - | ~79 |
| 2, 6 | ~4.3 (d, J ≈ 6 Hz) | ~76 |
| 3, 5 | ~2.4 (d, J ≈ 6 Hz) | ~36 |
| 4 | - | ~40 |
| 7 | ~1.2 (s) | ~21 |
| 8 | ~3.6 (s) | ~68 |
| OH | variable | - |
COSY Spectrum Analysis
The COSY spectrum of (4-methyloxetan-4-yl)methanol would be expected to show a key correlation between the diastereotopic protons on the oxetane ring.
Diagram 3. Expected key COSY correlation in (4-methyloxetan-4-yl)methanol.
The cross-peak between the protons at ~4.3 ppm (H2/H6, adjacent to the oxygen) and ~2.4 ppm (H3/H5) confirms their three-bond coupling and establishes the connectivity within the oxetane ring. The methyl protons (H7) and the methylene protons of the hydroxymethyl group (H8) would appear as singlets and therefore would not show any COSY cross-peaks.
HMBC Spectrum Analysis
The HMBC spectrum is crucial for confirming the overall carbon framework and the position of the substituents.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ulethbridge.ca [ulethbridge.ca]
- 4. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 5. mn.uio.no [mn.uio.no]
- 6. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 9. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 10. Visualizer loader [nmrdb.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Predict 1H proton NMR spectra [nmrdb.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Bromomethyl)-4-methyloxane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe management and disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Bromomethyl)-4-methyloxane (CAS No. 1262410-27-4), a halogenated organic compound. Adherence to these protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a harmful and irritant substance.[1] Key hazard statements associated with this compound include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds, which have specific disposal requirements due to their potential environmental impact and the production of hazardous byproducts upon improper treatment, such as incineration.
Core Principles of Disposal: A Risk-Based Approach
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or in general waste streams. The recommended and primary method of disposal is through a licensed and approved hazardous waste disposal plant.[2]
The following workflow provides a systematic approach to the management of this compound waste from generation to final disposal.
Caption: Waste Management Workflow for this compound.
Step-by-Step Disposal Procedures
This section details the operational steps for the safe handling and disposal of waste containing this compound.
Part 1: Immediate Handling and Segregation at the Point of Generation
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2]
-
Waste Segregation: This is a critical step. This compound waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[3][4] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]
-
Waste Containers: Use only designated, leak-proof containers made of compatible materials (e.g., glass or high-density polyethylene (HDPE)). The container must have a secure screw-top cap to prevent the release of vapors.[3][4][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." Also, list any other components in the waste mixture. Ensure the label is legible and securely attached to the container.[5]
Part 2: Temporary Storage in the Laboratory
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated location, away from heat sources, open flames, and direct sunlight.[2][6]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases, which could react with the waste.[7]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Part 3: Final Disposal via Professional Services
-
Engage a Licensed Vendor: The final and most crucial step is to arrange for the collection and disposal of the waste by a licensed and certified hazardous waste management company. This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[5]
-
Documentation: Maintain a detailed inventory of the hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and internal safety audits.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation. Avoid breathing vapors.[2]
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for halogenated organics.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated, labeled hazardous waste container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Chemical Neutralization: A Cautious Consideration
While chemical neutralization can be a method for treating some halogenated organic compounds, it is a complex process that should only be attempted by highly trained professionals in a controlled setting . The reaction of this compound with neutralizing agents can be exothermic and may produce hazardous byproducts.
A potential, though not explicitly validated for this specific compound, neutralization pathway for brominated organics involves a reaction with a basic solution, such as sodium hydroxide, to hydrolyze the bromomethyl group.[9] Another approach for neutralizing bromine-containing compounds is the use of a reducing agent like sodium thiosulfate.[8][10]
However, due to the lack of specific literature on the neutralization of this compound, and the potential for unforeseen reactions, this guide strongly advises against in-house chemical neutralization as a primary disposal method. The preferred and safest approach remains disposal through a certified hazardous waste contractor.
The following diagram illustrates the theoretical concept of neutralization but should not be interpreted as a recommended laboratory procedure.
Caption: Conceptual Diagram of Chemical Neutralization (Not a Recommended Protocol).
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Halogenated Organic Waste | Due to the presence of a carbon-bromine bond and irritant/harmful properties.[1] |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | Ensures regulatory compliance and safe, environmentally sound disposal.[2][5] |
| Waste Segregation | Separate from non-halogenated waste | Prevents cross-contamination and simplifies the disposal process.[3][4] |
| Container Type | Labeled, sealed, compatible container | Prevents leaks, vapor release, and ensures proper identification.[3][4][5] |
| In-Lab Neutralization | Not Recommended | Lack of specific protocols and potential for hazardous reactions. |
| Spill Cleanup | Use inert absorbent material | Safely contains the spill without reacting with the chemical.[8] |
By adhering to these comprehensive guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.
References
-
PubChem. 4-(Bromomethyl)-2-methylhexane. Retrieved from [Link]
-
PubChem. 3-(Bromomethyl)-4-methylhexane. Retrieved from [Link]
-
PubChemLite. 4-(bromomethyl)-4-[(methylsulfanyl)methyl]oxane. Retrieved from [Link]
-
Cheméo. Chemical Properties of 1-Bromo-4-methylhexane. Retrieved from [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
- Chamberland Lab. SOP Working with Bromine.
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine? Retrieved from [Link]
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Airgas. (2025, April 22). Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Retrieved from [Link]
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The University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]
- Google Patents. US5904909A - Methods for removing and decomposing methyl bromide from fumigation.
-
YouTube. (2014, October 31). Neutralization of Bromine - Beautiful Reaction. Retrieved from [Link]
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Controlled Fluidics. Life Science Chemical Compatibility Chart. Retrieved from [Link]
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Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
